S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate
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Overview
Description
S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamothioate group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate typically involves the reaction of isopropyl alcohol with 3-chloro-2-oxopropyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- S-Propan-2-yl N-(3-chloro-2-oxopropyl)carbamothioate
- S-(2,3,3-trichloroprop-2-en-1-yl) di(propan-2-yl)carbamothioate
Uniqueness
S-Propan-2-yl (3-chloro-2-oxopropyl)carbamothioate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
61611-33-4 |
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Molecular Formula |
C7H12ClNO2S |
Molecular Weight |
209.69 g/mol |
IUPAC Name |
S-propan-2-yl N-(3-chloro-2-oxopropyl)carbamothioate |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(2)12-7(11)9-4-6(10)3-8/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
WEPJVZUBWBEQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)NCC(=O)CCl |
Origin of Product |
United States |
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